Mians

Descripción general

Descripción

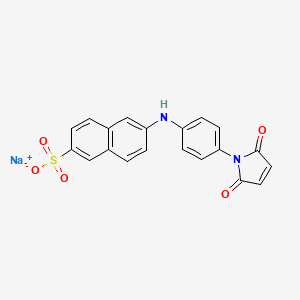

Mians, also known as this compound, is a useful research compound. Its molecular formula is C20H13N2NaO5S and its molecular weight is 416.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Mianserin is a tetracyclic antidepressant that primarily targets the alpha-2A adrenergic receptor, 5-hydroxytryptamine receptor 2A, and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in regulating mood and emotional responses.

Mode of Action

Mianserin acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activity . This blockade leads to an increase in the levels of norepinephrine and serotonin, neurotransmitters that are often deficient in individuals with depression .

Biochemical Pathways

The biochemical pathways affected by Mianserin involve the synthesis, release, and reuptake of norepinephrine and serotonin. By blocking the activity of specific receptors, Mianserin disrupts the normal feedback mechanisms that regulate these neurotransmitters, leading to increased levels in the brain .

Pharmacokinetics

The pharmacokinetics of Mianserin involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Mianserin is well absorbed. It is widely distributed throughout the body and is extensively metabolized in the liver. The metabolites and a small amount of unchanged drug are excreted in the urine .

Result of Action

The molecular and cellular effects of Mianserin’s action result in increased levels of norepinephrine and serotonin in the brain. This leads to improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mianserin. Factors such as diet, concurrent medications, and individual genetic variations can affect how Mianserin is metabolized and therefore its effectiveness . For example, certain foods and medications can inhibit or induce the liver enzymes responsible for metabolizing Mianserin, thereby affecting its plasma concentration and therapeutic effect.

Actividad Biológica

The compound "Mians" refers to a class of meroterpenoids, which are natural products that exhibit a wide range of biological activities. This article explores the biological activity of this compound, focusing on their pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound are a subset of meroterpenoids, which are hybrid compounds derived from terpenes and polyketides. These compounds are synthesized by various organisms, including bacteria, fungi, and plants. The structural diversity of this compound contributes to their varied biological activities, making them subjects of extensive research in pharmacology and medicinal chemistry.

Biological Activities

This compound have been documented to possess a broad spectrum of biological activities:

- Antimicrobial Activity : this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown that certain this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of conventional chemotherapy agents.

- Anti-inflammatory Properties : this compound have been found to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress is another notable feature of this compound, contributing to their protective effects against cellular damage.

The mechanisms through which this compound exert their biological effects vary depending on their structure and the specific activity being studied. Some key mechanisms include:

- Enzyme Inhibition : this compound can inhibit various enzymes involved in metabolic pathways, such as cholinesterase and cyclooxygenase (COX), leading to therapeutic effects in conditions like Alzheimer's disease and arthritis.

- Cell Signaling Modulation : These compounds can influence cell signaling pathways, including the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

- Gene Expression Regulation : this compound may alter the expression of genes involved in cell cycle regulation and apoptosis, enhancing their anticancer potential.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study on Anticancer Activity :

- A study investigated the effect of a specific Mian on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by 50% at 25 µM concentration) and induced apoptosis through caspase activation.

-

Case Study on Antimicrobial Effects :

- Research focused on the antimicrobial properties of this compound derived from marine fungi. The study reported that these compounds exhibited potent activity against Vibrio species, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

-

Case Study on Anti-inflammatory Effects :

- In an animal model of arthritis, administration of a particular Mian resulted in decreased levels of inflammatory markers (TNF-alpha and IL-6) and reduced joint swelling compared to control groups.

Data Summary

Propiedades

IUPAC Name |

sodium;6-[4-(2,5-dioxopyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-19-9-10-20(24)22(19)17-6-4-15(5-7-17)21-16-3-1-14-12-18(28(25,26)27)8-2-13(14)11-16;/h1-12,21H,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGADQSQCRISRRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])N4C(=O)C=CC4=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992641 | |

| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71936-81-7 | |

| Record name | Sodium 6-(4-toluidinyl)naphthalene-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.